molecular formula C6H7F3N2S B13160716 2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine

2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine

Cat. No.: B13160716
M. Wt: 196.20 g/mol
InChI Key: XPIRMGQWNMMDNX-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is an aromatic amine with the molecular formula C7H9ClF3NS and a molecular weight of 231.67 g/mol. This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom . The trifluoromethyl group attached to the thiazole ring enhances the compound’s chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine can be achieved through various methods. One common approach involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method offers good functional group tolerance and utilizes inexpensive or easy-to-handle materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of agrochemicals, dyes, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules . This compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine: Similar structure but with a benzothiazole ring instead of a thiazole ring.

    Trifluoromethyl-substituted thiophenes: Compounds with similar trifluoromethyl groups but different heterocyclic rings.

Uniqueness

2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is unique due to its specific combination of a thiazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is a thiazole derivative notable for its biological activity and potential applications in medicinal chemistry. The compound features a trifluoromethyl group, which enhances its chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's chemical formula is C6H7F3N2SC_6H_7F_3N_2S, with a molecular weight of 196.2 g/mol. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets.

PropertyValue
Molecular Formula C₆H₇F₃N₂S
Molecular Weight 196.2 g/mol
IUPAC Name 2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine
Appearance Liquid
Storage Temperature 4 °C

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity by interacting with hydrophobic regions within target proteins, potentially modulating their activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. In particular:

  • IC50 Values : Studies report IC50 values ranging from 1.61 to 10 µM for related thiazole compounds against different cancer cell lines, indicating potent antitumor activity .

Anticholinesterase Activity

Recent studies have demonstrated that thiazole derivatives can act as effective anticholinesterase agents, which are crucial in treating Alzheimer's disease. One study highlighted an analog with an IC50 value of 0.028 µM, showcasing the potential of thiazole compounds in neuroprotection .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring and side chains significantly impact the biological activity of these compounds. Key findings include:

  • Substitution Patterns : The introduction of electron-donating groups at specific positions on the phenyl ring enhances cytotoxicity.
  • Ring Modifications : Variations in the thiazole structure can lead to substantial changes in potency against cancer cells .

Study on Antitumor Activity

A study evaluated a series of thiazole derivatives for their cytotoxic effects on human glioblastoma U251 cells and melanoma WM793 cells. Among these, compounds with specific substitutions exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Anticholinesterase Study

Another investigation focused on the synthesis and evaluation of thiazole analogs as potential treatments for Alzheimer's disease. The most potent compound demonstrated significant inhibition of acetylcholinesterase, suggesting its therapeutic potential .

Properties

Molecular Formula

C6H7F3N2S

Molecular Weight

196.20 g/mol

IUPAC Name

2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine

InChI

InChI=1S/C6H7F3N2S/c7-6(8,9)4-3-11-5(12-4)1-2-10/h3H,1-2,10H2

InChI Key

XPIRMGQWNMMDNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CCN)C(F)(F)F

Origin of Product

United States

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